tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

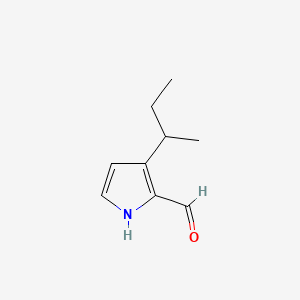

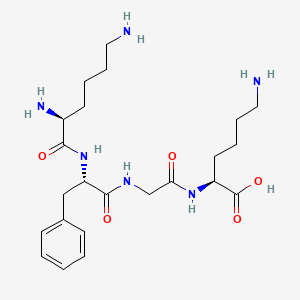

“tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate hydrochloride” is a chemical compound with the linear formula C15H24ClNO2 . It has a molecular weight of 285.81 . The IUPAC name for this compound is tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23NO2.ClH/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16;/h4-7H,8-11,16H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound appears as a pale yellow oil . It should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for the synthesis and characterization of tert-butyl(methyl)phenylsilanes, which involve reactions with amino alcohols, showcasing the compound's utility in synthetic chemistry. For example, a method for the preparation of enantiomers of tert-butyl(methyl)phenylsilane through reaction with (R)-(−)-2-amino-1-butanol to give a hydrochloride, which upon further processing, yields diastereomerically pure hydrochloride with high optical purity, documented by HPLC analysis (Jankowski et al., 1999).

Potential Antimicrobial Agents

The exploration of substituted phenyl azetidines, through reactions involving tert-butyl groups, demonstrates the chemical's potential as a precursor in synthesizing compounds with antimicrobial properties. This process includes multiple steps, starting from bromo phenyl derivatives and leading to cyclization and hydrolysis to produce azetidine derivatives, which are then characterized and screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Crystal Structure Analysis

The study of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate's molecular and crystal structure provides insights into the conformation-stabilizing function of weak intermolecular bonding. This L-cysteine derivative's structure, documented through crystallography, underscores the role of specific weak intermolecular interactions in stabilizing molecular conformations (Kozioł et al., 2001).

Asymmetric Synthesis

The use of tert-butyl groups in the asymmetric synthesis of β-hydroxyester products and alanine derivatives highlights the versatility of tert-butyl derivatives in facilitating enantioselective reactions. These syntheses provide valuable contributions to the field of chiral chemistry, offering pathways to obtain enantiomerically enriched compounds (Emmerson et al., 2005); (Shirakawa et al., 2014).

Propiedades

IUPAC Name |

tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16;/h4-7H,8-11,16H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZJDCBUTHGFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696385 |

Source

|

| Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116856-71-4 |

Source

|

| Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one](/img/structure/B568120.png)

![5-[(Ethylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B568129.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)](/img/structure/B568136.png)